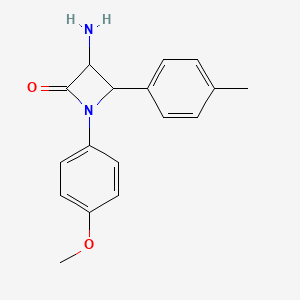
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a key structural component.
Functionalization: The indole core is then functionalized to introduce the methoxy group at the 5-position.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative by introducing the amino group at the 2-position.
Esterification: The amino acid derivative is then esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of specific catalysts, solvents, and reaction conditions to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its reduced form. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used in assays to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may have applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Methoxytryptamine: A compound with a similar indole core and methoxy group but different functional groups at other positions.
Serotonin: A neurotransmitter with an indole core and similar functional groups but different overall structure and biological functions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17ClN2O3 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)12(14)10-7-15-11-5-4-8(17-2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
Clé InChI |
LPZXPURCPSCEPV-YDALLXLXSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)OC)N.Cl |
SMILES canonique |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)



![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)




![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)
